molecular formula C10H9NO2S B8337110 5-Acetoxy-7-methylthieno[2,3-c]pyridine

5-Acetoxy-7-methylthieno[2,3-c]pyridine

Cat. No. B8337110
M. Wt: 207.25 g/mol
InChI Key: RJONFOFOQFMYQN-UHFFFAOYSA-N
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Patent
US04775757

Procedure details

A solution of 7-methylthieno[2,3-c]pyridin-5-ol (5.0 g, 30.3 mmol) and concentrated sulfuric acid (3 drops) in acetic anhydride (50 ml) was stirred at room temperature for 16 hours. The mixture was poured into ice water (300 ml), neutralized with NaHCO3, and was extracted with CH2Cl2. The organic layer was washed with a saturated solution of NaHCO3, dried over MgSO4, treated with activated charcoal and evaporated in vacuo to give the product (3.9 g, 62% yield) as an amber oil; IR (neat) 3090, 1770 and 1585 cm-1 ; mass spectrum m/z 207 (M+); 1H NMR (CDCl3) δ2.35 (s, 3H, COCH3), 2.75 (s, 3H, CH3), 7.28 (d superimposed on s, J=5 Hz, 2H, thiophene-H, Ar-H), 7.67 (d, J=5 Hz, 1H, thiophene-H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([OH:11])[CH:5]=[C:6]2[CH:10]=[CH:9][S:8][C:7]=12.C([O-])(O)=O.[Na+].[C:17](OC(=O)C)(=[O:19])[CH3:18]>S(=O)(=O)(O)O>[C:17]([O:11][C:4]1[CH:5]=[C:6]2[CH:10]=[CH:9][S:8][C:7]2=[C:2]([CH3:1])[N:3]=1)(=[O:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1N=C(C=C2C1SC=C2)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with a saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
ADDITION
Type
ADDITION
Details
treated with activated charcoal
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C(=C(N1)C)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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